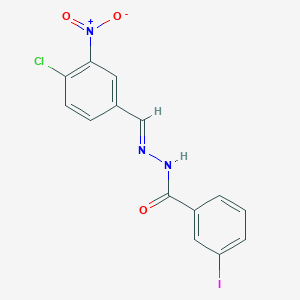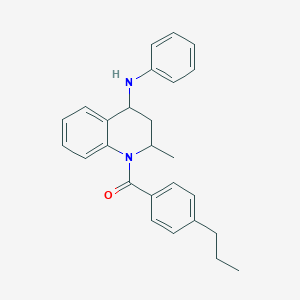
N'-(4-chloro-3-nitrobenzylidene)-3-iodobenzohydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N'-(4-chloro-3-nitrobenzylidene)-3-iodobenzohydrazide, also known as CNB-IBZH, is a chemical compound that has been widely used in scientific research. It belongs to the class of hydrazones and has been shown to exhibit various biological activities.
Mécanisme D'action
The mechanism of action of N'-(4-chloro-3-nitrobenzylidene)-3-iodobenzohydrazide is not fully understood. However, it is believed to act by chelating metal ions, which leads to the formation of reactive oxygen species (ROS). The ROS can then induce oxidative stress, which can lead to cell death.
Biochemical and Physiological Effects:
This compound has been shown to exhibit various biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, inhibit the growth of bacteria and fungi, and reduce the production of inflammatory cytokines. Additionally, this compound has been shown to exhibit neuroprotective effects by reducing oxidative stress and inflammation in the brain.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N'-(4-chloro-3-nitrobenzylidene)-3-iodobenzohydrazide in lab experiments is its high selectivity for metal ions, which allows for accurate detection and quantification. Additionally, this compound is relatively easy to synthesize and has a long shelf life. However, one limitation of using this compound is its potential toxicity, which can limit its use in vivo.
Orientations Futures
There are several future directions for the use of N'-(4-chloro-3-nitrobenzylidene)-3-iodobenzohydrazide in scientific research. One direction is to further investigate its potential as a photosensitizer in photodynamic therapy for cancer treatment. Another direction is to explore its potential as a neuroprotective agent for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Additionally, further studies are needed to investigate the potential toxicity of this compound and its effects on living organisms.
In conclusion, this compound is a chemical compound that has been widely used in scientific research. Its high selectivity for metal ions, ease of synthesis, and various biological activities make it a valuable tool for researchers. However, further studies are needed to fully understand its mechanism of action and potential toxicity.
Méthodes De Synthèse
N'-(4-chloro-3-nitrobenzylidene)-3-iodobenzohydrazide can be synthesized through a simple reaction between 4-chloro-3-nitrobenzaldehyde and 3-iodobenzohydrazide in the presence of an acid catalyst. The reaction yields a yellow crystalline solid, which can be purified through recrystallization.
Applications De Recherche Scientifique
N'-(4-chloro-3-nitrobenzylidene)-3-iodobenzohydrazide has been extensively used in scientific research as a fluorescent probe for the detection of metal ions such as copper and zinc. It has also been used as a photosensitizer in photodynamic therapy for cancer treatment. Additionally, this compound has been shown to exhibit antimicrobial, antifungal, and antitumor activities.
Propriétés
IUPAC Name |
N-[(E)-(4-chloro-3-nitrophenyl)methylideneamino]-3-iodobenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9ClIN3O3/c15-12-5-4-9(6-13(12)19(21)22)8-17-18-14(20)10-2-1-3-11(16)7-10/h1-8H,(H,18,20)/b17-8+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNHPVPRHNDMGDK-CAOOACKPSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)I)C(=O)NN=CC2=CC(=C(C=C2)Cl)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC(=C1)I)C(=O)N/N=C/C2=CC(=C(C=C2)Cl)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9ClIN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.59 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[1-{[2-(1-adamantyl)ethyl]amino}-2,2,2-trifluoro-1-(trifluoromethyl)ethyl]-3-chlorobenzamide](/img/structure/B5367080.png)
![N-{[(4,6-dimethyl-2-pyrimidinyl)amino][(4-ethoxyphenyl)amino]methylene}-4-methylbenzenesulfonamide](/img/structure/B5367087.png)
![ethyl 4-[(3-amino-5-methyl-4-isoxazolyl)sulfonyl]-1-piperazinecarboxylate](/img/structure/B5367100.png)
![1-(2-methoxyphenyl)-4-{1-[(4-methyl-1H-pyrrol-2-yl)carbonyl]-3-piperidinyl}piperazine](/img/structure/B5367109.png)
![methyl [(5-cyclopropyl-4-methyl-4H-1,2,4-triazol-3-yl)thio]acetate](/img/structure/B5367118.png)
![1'-(5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-ylmethyl)spiro[chromene-2,3'-pyrrolidin]-4(3H)-one dihydrochloride](/img/structure/B5367122.png)

![N,N-diethyl-1-methyl-4-[(6-methylpyridin-2-yl)methyl]-1,4,9-triazaspiro[5.5]undecane-9-carboxamide](/img/structure/B5367137.png)


![1-[(5-ethyl-2-methoxyphenyl)sulfonyl]-1H-1,2,3-benzotriazole](/img/structure/B5367161.png)
![5-{[5-(2,4-dichlorophenyl)-2-furyl]methylene}-3-propyl-1,3-thiazolidine-2,4-dione](/img/structure/B5367168.png)